molecular formula C11H16BrN3O2S2 B11809631 3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol

3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol

Cat. No.: B11809631
M. Wt: 366.3 g/mol
InChI Key: GTZODMGLMBXSPU-UHFFFAOYSA-N
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Description

3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol is a complex organic compound with a molecular formula of C11H16BrN3O3S. This compound is notable for its unique structure, which includes a bromine atom, a piperazine ring, and a sulfonyl group attached to a pyridine ring. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol typically involves multiple steps. One common method starts with the bromination of pyridine derivatives, followed by the introduction of the piperazine ring through nucleophilic substitution. The sulfonyl group is then added using sulfonation reactions. The final step involves the thiolation of the pyridine ring to introduce the thiol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: De-brominated pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The sulfonyl group can form strong interactions with amino acid residues, while the piperazine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-((4-methylpiperazin-1-yl)sulfonyl)pyridine-4-thiol
  • 3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-ol

Uniqueness

3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a thiol and a sulfonyl group allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C11H16BrN3O2S2

Molecular Weight

366.3 g/mol

IUPAC Name

3-bromo-5-(4-ethylpiperazin-1-yl)sulfonyl-1H-pyridine-4-thione

InChI

InChI=1S/C11H16BrN3O2S2/c1-2-14-3-5-15(6-4-14)19(16,17)10-8-13-7-9(12)11(10)18/h7-8H,2-6H2,1H3,(H,13,18)

InChI Key

GTZODMGLMBXSPU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CNC=C(C2=S)Br

Origin of Product

United States

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